molecular formula C17H11Cl3N2O3 B3036739 [(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate CAS No. 400076-73-5

[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

Cat. No.: B3036739
CAS No.: 400076-73-5
M. Wt: 397.6 g/mol
InChI Key: MXJUIVHZBZZEBV-STZFKDTASA-N
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Description

This compound is a halogenated indole derivative featuring a 4-chlorophenylmethyl substituent, an oxoindole core, and a 2,2-dichloroacetate ester group. The Z-configuration of the imine bond (C=N) in the indol-3-ylideneamino moiety suggests stereochemical rigidity, which may influence its biological activity or binding properties.

Properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c18-11-7-5-10(6-8-11)9-22-13-4-2-1-3-12(13)14(16(22)23)21-25-17(24)15(19)20/h1-8,15H,9H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUIVHZBZZEBV-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C(Cl)Cl)C(=O)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C(Cl)Cl)/C(=O)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate typically involves the following steps:

Chemical Reactions Analysis

[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares functional similarities with dichlorophenyl-containing molecules but differs in core architecture. Key comparisons include:

Feature Target Compound Analogous Compounds
Core Structure Indole-3-ylideneamino scaffold Pyrazolone (), triazole ()
Halogenation 4-Chlorophenylmethyl + 2,2-dichloroacetate 3,4-Dichlorophenyl (), 2,4-dichlorophenyl ()
Functional Groups Ester (dichloroacetate), imine (C=N) Amide (), triazole ring ()
Hydrogen Bonding Likely via ester carbonyl and imine groups Amide N–H⋯O dimers ()

The indole core distinguishes it from pyrazolone-based amides (e.g., ’s 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide), which exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers . The triazole derivatives in (e.g., etaconazole) feature 1,2,4-triazole rings linked to dichlorophenyl groups, commonly used as fungicides due to their sterol biosynthesis inhibition .

Physicochemical Properties

  • Solubility : The dichloroacetate ester may reduce water solubility compared to carboxylate salts (e.g., cyclanilide in ).
  • Stability : The Z-configuration and conjugated imine system could confer photostability, similar to rigidified amides in .

Research Findings and Gaps

  • Structural Insights: The indole core’s planar geometry and conjugation may enable π-π stacking interactions, unlike the non-planar pyrazolone derivatives in .
  • Chlorine Positioning : The 4-chloro substitution (vs. 3,4-dichloro in ) might reduce steric hindrance, favoring binding in hydrophobic pockets.
  • Unanswered Questions: No data exists on the compound’s biological activity, metabolic stability, or toxicity. Comparative studies with triazole () or pyrazolone () analogs are needed.

Biological Activity

[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate is a synthetic compound classified within the indole derivatives. Indole derivatives are recognized for their diverse biological activities, making them subjects of extensive pharmacological research. This compound specifically features a unique structural configuration that may contribute to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C17H11Cl3N2O
  • Molecular Weight : 432.1 g/mol
  • CAS Number : 400076-73-5

The compound's structure includes a 4-chlorophenylmethyl group and a dichloroacetate moiety, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. The indole moiety is known to engage with various receptors and enzymes, potentially influencing cellular processes such as apoptosis, proliferation, and metabolic regulation.

Pharmacological Applications

Research indicates that compounds containing dichloroacetate have been utilized in therapeutic contexts, particularly in treating metabolic disorders and certain cancers. Dichloroacetate functions by inhibiting pyruvate dehydrogenase kinase (PDK), thus promoting aerobic metabolism in tumor cells and counteracting the Warburg effect, which is characterized by increased glycolysis in cancer cells despite the presence of oxygen .

Toxicological Profile

Although dichloroacetate has therapeutic potential, it is crucial to consider its toxicological aspects. Studies have shown that high doses can lead to reversible peripheral neuropathy and potential carcinogenic effects in animal models . Long-term exposure has been associated with liver toxicity, necessitating careful dosage management in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameMechanism of ActionNotable Effects
Indole-3-acetic acidPlant growth regulator; auxin activityPromotes cell elongation
Indole-3-carbinolAnti-cancer properties; modulates estrogen metabolismInduces apoptosis in cancer cells
[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoateSimilar structural features; potential anti-cancer effectsUnder investigation for various biological activities

The unique combination of the chlorophenylmethyl group and the dichloroacetate moiety in this compound may confer distinct biological activities compared to other indole derivatives.

Study on Anticancer Activity

A significant study highlighted the anticancer potential of dichloroacetate derivatives, demonstrating their ability to reverse metabolic changes in cancer cells. The study found that administration of dichloroacetate led to a reduction in lactate levels and an increase in oxygen consumption rates in treated tumors, indicating a shift back to oxidative phosphorylation pathways .

Toxicity Assessment

Further research assessed the toxicity profile of dichloroacetate through long-term exposure studies in rodent models. Results indicated a dose-dependent increase in liver lesions among high-dose groups, underscoring the need for careful monitoring during therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Reactant of Route 2
Reactant of Route 2
[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

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